Physicochemical properties of 7-hydroxyquinolin-2(1H)-one
Physicochemical properties of 7-hydroxyquinolin-2(1H)-one
An In-depth Technical Guide on the Physicochemical Properties of 7-hydroxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxyquinolin-2(1H)-one, also known as 7-hydroxycarbostyril, is a substituted quinolinone derivative.[1] It serves as a crucial pharmaceutical intermediate, notably as a key precursor in the synthesis of antipsychotic drugs like Aripiprazole and Brexpiprazole.[2][3] Its chemical structure, featuring both a hydroxyl group and a lactam moiety, imparts specific physicochemical characteristics that are critical for its reactivity, solubility, and overall utility in synthetic chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visual workflows to illustrate key processes.
Physicochemical Properties
The properties of 7-hydroxyquinolin-2(1H)-one have been characterized by various analytical methods. The quantitative data are summarized in the tables below. It is important to note that some variation exists in the reported values across different sources, which may be attributable to differences in experimental conditions or sample purity.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [1][4] |
| Molecular Weight | 161.16 g/mol | |
| Appearance | White to off-white or pale yellow solid/powder | |
| Melting Point | 187-192°C | |
| 220-222°C | ||
| 234-238°C | ||
| Boiling Point | ~426.8 °C (Predicted) | |
| Density | ~1.337 g/cm³ (Predicted) | |
| Flash Point | 198°C |
Solution and Spectroscopic Properties
| Property | Value | Source(s) |
| pKa | ~9.32 (Predicted) | |
| LogP | 1.23 (Predicted) | |
| 0.9 (Computed by XLogP3) | ||
| Solubility | Slightly soluble in DMSO and Methanol | |
| Insoluble in water | ||
| Fluorescence | The compound can exhibit fluorescence |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe generalized protocols for key experiments.
Synthesis of 7-hydroxyquinolin-2(1H)-one via DDQ Oxidation
A common and efficient method for synthesizing the title compound is through the oxidation of its partially saturated precursor.
Materials:
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7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone
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2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
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Aqueous Tetrahydrofuran (THF)
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Round-bottom flask, magnetic stirrer, and standard laboratory glassware
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Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
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Reaction Setup: Dissolve 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in a suitable solvent like aqueous THF in a round-bottom flask.
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Reagent Addition: Add a stoichiometric amount of DDQ to the solution.
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Reaction Conditions: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
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Work-up: Upon completion, remove the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography to yield pure 7-hydroxyquinolin-2(1H)-one.
Determination of Melting Point
The melting point is a fundamental property used to identify a compound and assess its purity. A narrow melting range typically indicates high purity.
Materials:
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Dry, powdered sample of 7-hydroxyquinolin-2(1H)-one
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Capillary tubes (sealed at one end)
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Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
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Thermometer
Procedure:
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating: Heat the sample rapidly at first to determine an approximate melting point. Then, allow the apparatus to cool.
-
Accurate Measurement: In a second run, heat the sample slowly, at a rate of no more than 2°C per minute, as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Materials:
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7-hydroxyquinolin-2(1H)-one sample
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Standardized 0.1 M NaOH and 0.1 M HCl solutions
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Potassium chloride (KCl) for maintaining ionic strength
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Calibrated pH meter and electrode
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Buret, beaker, and magnetic stirrer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in a suitable solvent or co-solvent system. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl.
-
Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of 0.1 M NaOH from a buret.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).
-
Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve.
-
pKa Calculation: Identify the inflection point(s) on the curve. The pH at the half-equivalence point corresponds to the pKa of the compound.
Determination of LogP by Shake-Flask Method
LogP, the partition coefficient, quantifies the lipophilicity of a compound and is critical for predicting its ADME properties. The shake-flask method is the traditional and most reliable technique.
Materials:
-
7-hydroxyquinolin-2(1H)-one sample
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n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS) or purified water
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Separatory funnel or vials
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Shaker/vortex mixer
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with the aqueous phase (e.g., PBS at pH 7.4) and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.
-
Sample Addition: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases.
-
Partitioning: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Determination of Aqueous Solubility by Shake-Flask Method
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The equilibrium shake-flask method is considered the gold standard.
Materials:
-
7-hydroxyquinolin-2(1H)-one sample (solid)
-
Purified water or buffer of a specific pH
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Filtration or centrifugation equipment
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the solvent (e.g., water). This ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by allowing the solid to sediment, followed by careful decantation, centrifugation, or filtration.
-
Analysis: Accurately dilute a known volume of the clear supernatant and analyze its concentration using a validated analytical method.
-
Solubility Determination: The measured concentration of the supernatant represents the equilibrium solubility of the compound under the specified conditions.
Visualizations of Key Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the synthetic relevance of 7-hydroxyquinolin-2(1H)-one.
Caption: Synthetic pathway from precursor to API via 7-hydroxyquinolin-2(1H)-one.
Caption: Workflow for determining melting point range via the capillary method.
Caption: Workflow for pKa determination using potentiometric titration.
Caption: Workflow for LogP determination using the shake-flask method.
